Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate
Description
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate (CAS: 1211592-51-6) is a heterocyclic building block with the molecular formula C₁₃H₁₈N₂O₅ and a molecular weight of 282.29 g/mol . It features a pyridine core substituted with a tert-butoxycarbonyl (Boc) protected amino group at position 3, a methoxy group at position 5, and a methyl ester at position 2. This compound is widely used in pharmaceutical and organic synthesis, particularly as a key intermediate for constructing more complex molecules. Its high purity (>95%–97%) ensures reliability in sensitive reactions .
Properties
IUPAC Name |
methyl 5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-6-8(18-4)7-14-10(9)11(16)19-5/h6-7H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUKNHKNDOYHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Esterification
The methyl ester group is introduced via acid-catalyzed esterification. Using 3-amino-5-methoxy-pyridine-2-carboxylic acid as the starting material, methanol serves as both solvent and nucleophile. Concentrated sulfuric acid (0.5–1.0 eq) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for methanol attack.
Reaction Conditions :
Boc Protection of the Amino Group
The amino group at position 3 is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A biphasic system (dichloromethane-water) with sodium bicarbonate (2.0 eq) ensures efficient Boc transfer while minimizing hydrolysis.
Optimization Insights :
-
Solvent: Dichloromethane improves Boc₂O solubility.
-
Base: Sodium bicarbonate maintains pH 8–9, preventing Boc group cleavage.
Data Table 1: Direct Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | MeOH | 60°C | 85–92 |
| Boc Protection | Boc₂O, NaHCO₃ | CH₂Cl₂/H₂O | 25°C | 88–94 |
Cyclization Approaches for Pyridine Ring Formation
Kröhnke Pyridine Synthesis
This method constructs the pyridine ring de novo, enabling precise placement of substituents. A diketone intermediate (e.g., 3-methoxy-5-amino-2-ketopent-4-enal) undergoes cyclization with ammonium acetate in acetic acid.
Key Considerations :
Hantzsch Dihydropyridine Oxidation
While classical Hantzsch syntheses yield 1,4-dihydropyridines, oxidation with manganese dioxide (MnO₂) in tetrahydrofuran (THF) converts intermediates to the aromatic pyridine system.
Challenges :
Data Table 2: Cyclization Method Comparison
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Kröhnke | NH₄OAc, AcOH | 150°C, microwave | 70–78 | 95 |
| Hantzsch Oxidation | MnO₂, THF | Reflux, 6 hours | 65–72 | 90 |
Functional Group Interconversion Post-Cyclization
Nitration and Methoxylation
For substrates lacking pre-installed methoxy groups, nitration at position 5 (HNO₃/H₂SO₄, 0°C) followed by reduction (H₂/Pd-C) and methoxylation (CH₃ONa, DMF) achieves the desired substitution.
Critical Notes :
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling introduces methoxy groups via aryl boronic acids. However, this requires pre-halogenation (e.g., bromide at position 5), limiting cost-effectiveness.
Data Table 3: Post-Cyclization Modification Efficiency
| Step | Reagents | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 85 | >95 |
| Methoxylation | CH₃ONa, DMF | 90 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, CH₃OBpin | 75 | 85 |
Industrial-Scale Production and Optimization
Continuous Flow Microreactor Systems
Adopting flow chemistry reduces reaction times and improves heat management. For Boc protection:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: The methoxy group on the pyridine ring can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Coupling: Biaryl compounds.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of pyridine derivatives in anticancer drug development. Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate has been synthesized and evaluated for its ability to inhibit tumor growth through mechanisms that involve modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, suggesting a promising avenue for further development .
Neurological Disorders
The compound's structural features position it as a candidate for treating neurological disorders. Pyridine derivatives are known to interact with neurotransmitter systems, and modifications like the Boc group can enhance their bioavailability and receptor affinity. Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it can be utilized in:
- Curtius Rearrangement : This reaction allows the formation of isocyanates from acyl azides, which can subsequently react with alcohols to yield carbamate derivatives .
- Amine Protection : The Boc group facilitates the protection of amines during multi-step syntheses, enabling selective reactions without interfering with other functional groups .
Material Science
The application of this compound extends into material science, particularly in the development of polymers and nanomaterials. Its heterocyclic structure can be integrated into polymer backbones, imparting unique properties such as increased thermal stability and enhanced mechanical strength.
Polymer Chemistry
Research has demonstrated that incorporating this compound into polymer matrices can improve their performance in various applications, including drug delivery systems and biodegradable materials. The functionalization of polymers with such heterocycles enhances their interaction with biological systems, making them suitable for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine. This free amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved depend on the specific application and target molecule .
Biological Activity
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate, with the CAS number 1211592-51-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound can be attributed to its structural features, particularly the pyridine ring and the tert-butoxycarbonyl (Boc) group. These components are known to influence interactions with biological targets such as enzymes and receptors.
- GSK-3β Inhibition : Recent studies indicate that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. The IC₅₀ values for related compounds range from 8 nM to over 1 µM, suggesting significant potency in inhibiting this kinase .
- Cell Viability Assays : In vitro studies using neuronal cell lines (HT-22) and microglial cells (BV-2) have demonstrated that certain derivatives do not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile while maintaining efficacy against target kinases .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity | IC₅₀ Value | Reference |
|---|---|---|
| GSK-3β Inhibition | 8 nM | |
| ROCK-1 Inhibition | >1000 nM | |
| Cytotoxicity in HT-22 Cells | >10 µM | |
| Anti-inflammatory Activity | Significant reduction in NO and IL-6 levels at 1 µM |
Case Studies
- GSK-3β Inhibitors : Research has shown that modifications in the carboxamide moiety of compounds similar to this compound enhance their GSK-3β inhibitory activity. For instance, introducing isopropyl or cyclopropyl groups significantly increased potency compared to smaller substituents like methyl .
- Neuroprotective Effects : A study highlighted the neuroprotective effects of certain derivatives against oxidative stress-induced cell death in neuronal models, supporting their potential use in neurodegenerative diseases .
- Inflammatory Response Modulation : Compounds exhibiting anti-inflammatory properties were shown to significantly decrease pro-inflammatory cytokines in microglial cells, suggesting therapeutic potential in conditions characterized by neuroinflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of pyridine derivatives with Boc-protected amino and methoxy substituents. Below is a detailed comparison with analogous compounds from the evidence:
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine core functionalization. A typical route includes:
- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to the pyridine nitrogen using Boc-anhydride under basic conditions (e.g., DMAP, THF) .
- Step 2 : Methoxy group installation via nucleophilic substitution or Pd-catalyzed coupling (e.g., using methyl iodide or methoxyboronic acids) .
- Step 3 : Carboxylation at the 2-position using methyl chloroformate or esterification of a pre-formed carboxylic acid derivative .
- Key Reference : Similar pyridine derivatives were synthesized using diastereoselective methods with yields optimized via temperature control and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and Boc-group signals (tert-butyl δ ~1.4 ppm). Pyridine ring protons show distinct splitting patterns due to substituent effects .
- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1690–1710 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl group at m/z ~57) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of structurally related pyridine carboxylates?
- Methodological Answer : Diastereoselectivity in pyridine derivatives is influenced by:
- Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to direct stereochemistry during nucleophilic additions .
- Catalytic Asymmetric Synthesis : Chiral Pd or Rh catalysts for coupling reactions (e.g., Suzuki-Miyaura) to install substituents with >90% enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity by stabilizing transition states .
Q. How can contradictions between computational modeling and experimental spectral data be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., Boc-group orientation) by obtaining single-crystal structures. SHELXL/SHELXTL software is widely used for refinement .
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions (e.g., methoxy vs. Boc proximity) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate electronic environments .
Q. What strategies stabilize the Boc group under acidic or thermal conditions during derivatization?
- Methodological Answer :
- pH Control : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder alternatives (e.g., HCl in dioxane) .
- Temperature Modulation : Limit heating to <60°C to prevent Boc cleavage; microwave-assisted reactions reduce exposure time .
- Alternative Protecting Groups : Compare with Fmoc or Cbz groups for pH-sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
